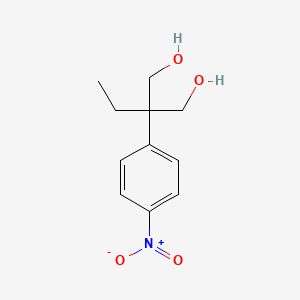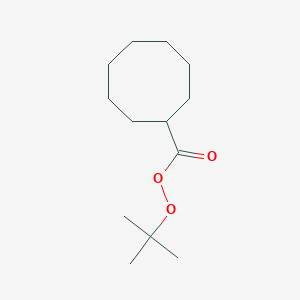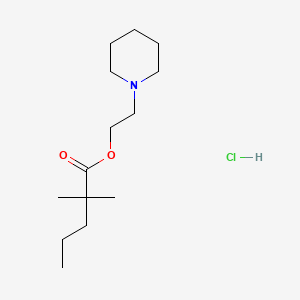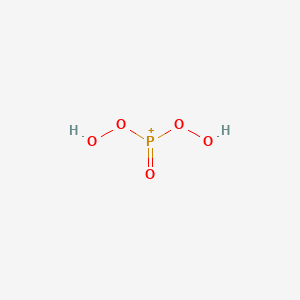
DI-2-Propynylamine, N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-2-Propynylamine, N-nitroso- is a chemical compound that belongs to the class of N-nitrosamines. These compounds are characterized by the presence of a nitroso group (-N=O) bonded to an amine. N-nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, occurrence, and control in various environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DI-2-Propynylamine, N-nitroso- typically involves the nitrosation of secondary amines. One practical and efficient method for N-nitrosation of secondary amines uses the [NO+·Crown·H(NO3)2-] complex, which is prepared and handled easily and is completely soluble in dichloromethane . Another method involves the use of nitrous acid (HNO2) in cold acidic solutions, which reacts with secondary amines to form N-nitrosamines .
Industrial Production Methods
Industrial production of N-nitrosamines, including DI-2-Propynylamine, N-nitroso-, often involves the use of large-scale nitrosation reactions. These reactions are typically carried out under controlled conditions to ensure the safety and efficiency of the process. The reagents used in these reactions include nitrous acid, alkyl nitrites, and nitrogen oxides .
Analyse Des Réactions Chimiques
Types of Reactions
DI-2-Propynylamine, N-nitroso- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The nitroso group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of DI-2-Propynylamine, N-nitroso- include nitrous acid, alkyl nitrites, and nitrogen oxides. The reactions are typically carried out under acidic conditions, often at low temperatures to control the reaction rate and yield .
Major Products Formed
The major products formed from the reactions of DI-2-Propynylamine, N-nitroso- depend on the specific reaction conditions and reagents used. For example, nitrosation reactions typically yield N-nitrosamines, while oxidation and reduction reactions can produce a variety of other compounds .
Applications De Recherche Scientifique
DI-2-Propynylamine, N-nitroso- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of DI-2-Propynylamine, N-nitroso- involves the formation of a nitrosonium ion (NO+), which is an electrophilic species that reacts with nucleophiles. This reaction can lead to the formation of DNA adducts, which are associated with the compound’s carcinogenic properties . The molecular targets and pathways involved in these reactions include various nucleophilic sites in biological molecules, such as DNA and proteins .
Comparaison Avec Des Composés Similaires
DI-2-Propynylamine, N-nitroso- can be compared with other N-nitrosamines, such as:
N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and occurrence in drinking water.
N-nitrosodiethylamine (NDEA): Another potent carcinogen found in various environmental and industrial contexts.
N-nitrosopyrrolidine (NPYR): Formed from the nitrosation of pyrrolidine and studied for its carcinogenic effects.
The uniqueness of DI-2-Propynylamine, N-nitroso- lies in its specific structure and reactivity, which can lead to different reaction pathways and products compared to other N-nitrosamines .
Propriétés
Numéro CAS |
26457-81-8 |
|---|---|
Formule moléculaire |
C6H6N2O |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
N,N-bis(prop-2-ynyl)nitrous amide |
InChI |
InChI=1S/C6H6N2O/c1-3-5-8(7-9)6-4-2/h1-2H,5-6H2 |
Clé InChI |
DGPMVVLTZSLVPR-UHFFFAOYSA-N |
SMILES canonique |
C#CCN(CC#C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)


![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)










